molecular formula C18H19N5O B6638178 N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide

N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide

Cat. No. B6638178
M. Wt: 321.4 g/mol
InChI Key: HFICFCVWESKJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide, also known as P7C3, is a small molecule that has been extensively studied for its neuroprotective properties. It was first identified as a compound that could increase the survival of newborn neurons in the hippocampus of mice. Since then, it has been shown to have a wide range of potential therapeutic applications, including in the treatment of neurodegenerative diseases and traumatic brain injury.

Mechanism of Action

The exact mechanism of action of N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide is not fully understood, but it is thought to work by promoting the survival of neurons. It has been shown to increase the production of nicotinamide adenine dinucleotide (NAD), which is an important molecule involved in energy metabolism and DNA repair. It may also work by inhibiting the activity of pro-apoptotic proteins, which are involved in programmed cell death.
Biochemical and Physiological Effects:
N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of NAD, which is important for energy metabolism and DNA repair. It has also been shown to increase the survival of neurons in the hippocampus, which has implications for the treatment of neurodegenerative diseases. In addition, it has been shown to have neuroprotective effects in models of traumatic brain injury and stroke.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide is that it has been extensively studied in animal models, and has shown promising results in a variety of neurological conditions. However, one of the limitations of N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.

Future Directions

There are a number of potential future directions for research on N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide. One area of interest is the development of more potent and selective analogs of N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide, which could have improved therapeutic properties. Another area of interest is the identification of the specific molecular targets of N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide, which could help to elucidate its mechanism of action. Finally, there is interest in the development of clinical trials to test the efficacy of N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide in humans with neurological conditions.

Synthesis Methods

The synthesis of N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide is a complex process that involves multiple steps. The first step is the preparation of 2-chloro-5-nitropyridine, which is then reacted with N-Boc-piperidine to form 2-(3-(N-Boc-piperidin-3-yl)pyridin-5-yl)nitrobenzene. This compound is then reduced to the corresponding amine using palladium on carbon, followed by reaction with 2-aminobenzimidazole to form N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide.

Scientific Research Applications

N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological conditions. It has been shown to promote the survival of newborn neurons in the hippocampus, which has implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke.

properties

IUPAC Name

N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(13-6-7-15-16(10-13)21-12-20-15)22-14-4-3-9-23(11-14)17-5-1-2-8-19-17/h1-2,5-8,10,12,14H,3-4,9,11H2,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFICFCVWESKJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=N2)NC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide

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